![molecular formula C9H13IO3 B13460023 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate: is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation, often using iodine and a suitable halogenating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance reproducibility and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetate group into an alcohol or other derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for the development of novel materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate or as a pharmacophore in drug design.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new polymers and coatings.
作用机制
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.
相似化合物的比较
- [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
Comparison:
- Reactivity: The iodomethyl derivative is generally more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts.
- Stability: The iodomethyl compound may be less stable due to the larger atomic radius of iodine, which can lead to weaker carbon-halogen bonds.
- Applications: While all these compounds can be used in similar applications, the iodomethyl derivative’s higher reactivity makes it particularly useful in applications requiring rapid and efficient chemical modifications.
This detailed overview provides a comprehensive understanding of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
属性
分子式 |
C9H13IO3 |
|---|---|
分子量 |
296.10 g/mol |
IUPAC 名称 |
[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate |
InChI |
InChI=1S/C9H13IO3/c1-6(11)12-4-8-7-2-9(3-7,5-10)13-8/h7-8H,2-5H2,1H3 |
InChI 键 |
APEPQESEHNTTPI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C2CC(C2)(O1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
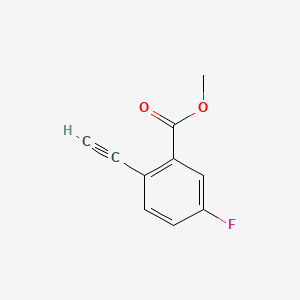
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)

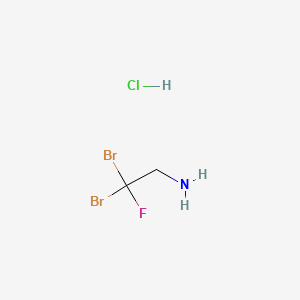
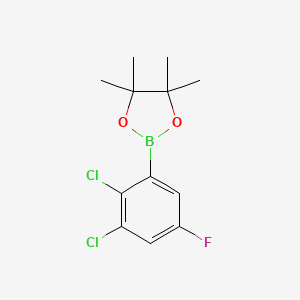
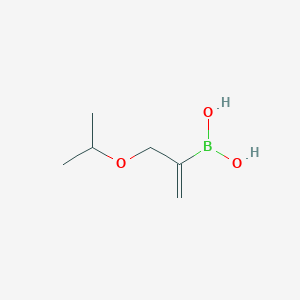
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)
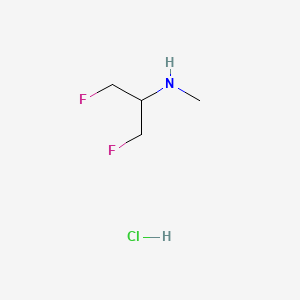


![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
